Chmfl-abl/kit-155 Chmfl-abl/kit-155
Brand Name: Vulcanchem
CAS No.:
VCID: VC16674679
InChI: InChI=1S/C33H38F3N5O3/c1-22-4-9-27(19-30(22)44-28-10-12-41(13-11-28)32(43)25-6-5-23(2)37-20-25)38-31(42)24-7-8-26(29(18-24)33(34,35)36)21-40-16-14-39(3)15-17-40/h4-9,18-20,28H,10-17,21H2,1-3H3,(H,38,42)
SMILES:
Molecular Formula: C33H38F3N5O3
Molecular Weight: 609.7 g/mol

Chmfl-abl/kit-155

CAS No.:

Cat. No.: VC16674679

Molecular Formula: C33H38F3N5O3

Molecular Weight: 609.7 g/mol

* For research use only. Not for human or veterinary use.

Chmfl-abl/kit-155 -

Specification

Molecular Formula C33H38F3N5O3
Molecular Weight 609.7 g/mol
IUPAC Name N-[4-methyl-3-[1-(6-methylpyridine-3-carbonyl)piperidin-4-yl]oxyphenyl]-4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C33H38F3N5O3/c1-22-4-9-27(19-30(22)44-28-10-12-41(13-11-28)32(43)25-6-5-23(2)37-20-25)38-31(42)24-7-8-26(29(18-24)33(34,35)36)21-40-16-14-39(3)15-17-40/h4-9,18-20,28H,10-17,21H2,1-3H3,(H,38,42)
Standard InChI Key DQHVUKLVCBJBLM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)OC4CCN(CC4)C(=O)C5=CN=C(C=C5)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

CHMFL-ABL/KIT-155 features a 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide scaffold (C33H38F3N5O3) . The critical pharmacophoric elements include:

  • Nicotinoylpiperidine moiety: Mediates hinge region interaction via carbonyl oxygen hydrogen bonding

  • Trifluoromethylphenyl group: Enhances hydrophobic interactions in the kinase pocket

  • Methylpiperazine side chain: Improves solubility and pharmacokinetic properties

Table 1: Key Chemical Properties

PropertyValueSource
Molecular Weight609.68 g/mol
CAS Number2081093-21-0
FormulaC33H38F3N5O3
Solubility (10 mM DMSO)16.4 mL required for 10 mg

Mechanism of Action

Type II Kinase Inhibition

CHMFL-ABL/KIT-155 binds the DFG-out conformation of ABL/c-KIT, stabilizing the inactive kinase state through:

  • Hydrogen bonding with Glu286 (ABL) and Glu640 (c-KIT) in the hinge region

  • Hydrophobic interactions with the allosteric pocket via trifluoromethylphenyl group

  • Charge-charge interactions mediated by the protonated methylpiperazine nitrogen

Table 2: Kinase Inhibition Profile

TargetIC50 (nM)Biological Impact
ABL46Blocks BCR-ABL signaling in CML
c-KIT75Inhibits GIST proliferation
LCK12Modulates T-cell signaling
PDGFRβ80Affects stromal microenvironment
BLK81Impacts B-cell receptor pathways

Downstream Signaling Effects

The inhibitor suppresses phosphorylation of:

  • CRKL (Tyr207): 98% reduction at 100 nM in K562 cells

  • STAT5 (Tyr694): Complete inhibition within 2 hours

  • ERK1/2 (Thr202/Tyr204): 70% decrease at 50 nM

This multi-pathway inhibition explains its superior efficacy compared to imatinib in T315I mutant BCR-ABL models .

Preclinical Efficacy Data

In Vitro Anti-Proliferative Activity

Table 3: Cell Line Sensitivity (GI50)

Cell LineTypeGI50 (μM)Dependency
K562CML0.027BCR-ABL
MEG-01CML0.020BCR-ABL
GIST-T1GIST0.023c-KIT
GIST-882GIST0.095c-KIT
GIST-48BGIST3.96c-KIT-independent

Notably, the 175-fold selectivity between GIST-T1 and GIST-48B confirms c-KIT-specific action . Apoptosis induction occurs via caspase-3/7 activation (8-fold increase vs controls) .

In Vivo Pharmacodynamics

In female nu/nu mice bearing K562 xenografts:

  • 25 mg/kg/day: 58% tumor growth inhibition (TGI)

  • 50 mg/kg/day: 82% TGI

  • 100 mg/kg/day: 94% TGI

Plasma exposure shows linear pharmacokinetics with:

  • Cmax: 3.2 μM (100 mg dose)

  • T1/2: 6.8 hours

  • AUC0-24h: 28.7 μM·h

No weight loss or hematological toxicity was observed at maximal doses .

Synthetic Route and Analog Optimization

The synthesis employs a seven-step sequence:

  • Piperidine nitration followed by Boc protection

  • Buchwald-Hartwig coupling to install nicotinoyl group

  • Deprotection and benzamide formation

  • Final purification via reverse-phase HPLC

Key structure-activity relationship findings:

  • Methylpiperazine substitution: Essential for oral bioavailability (F% = 65 vs 22 in analogs)

  • Trifluoromethyl position: Ortho-substitution improves kinase selectivity by 15-fold

Therapeutic Applications and Clinical Prospects

Oncology Indications

  • Imatinib-resistant CML: Effective against T315I, F317L, and E255K mutants

  • Advanced GISTs: Overcomes secondary c-KIT mutations in exons 13/17

  • Systemic mastocytosis: Potent c-KIT D816V inhibition (IC50 = 82 nM)

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